molecular formula C11H16ClNO2 B1457446 (6-Methoxychroman-3-yl)methanamine hydrochloride CAS No. 1187929-03-8

(6-Methoxychroman-3-yl)methanamine hydrochloride

Cat. No.: B1457446
CAS No.: 1187929-03-8
M. Wt: 229.7 g/mol
InChI Key: YOKRSGWJLJQBPC-UHFFFAOYSA-N
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Description

(6-Methoxychroman-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
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Biological Activity

(6-Methoxychroman-3-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and therapeutic implications, supported by relevant data and case studies.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 1187929-03-8
  • Molecular Formula : C12H15ClN2O2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound binds to specific receptors, modulating their activity. This can lead to either inhibition or activation of downstream signaling pathways.
  • Enzyme Interaction : It influences the activity of enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases, by binding to their active sites.
  • Gene Expression Modulation : The compound can alter gene expression by interacting with transcription factors, affecting cellular processes like growth and differentiation.

Cellular Effects

The compound exhibits significant effects on various cell types:

  • Cell Signaling Pathways : It modulates pathways related to cell growth and apoptosis, influencing the expression of genes involved in these processes.
  • Inflammatory Response : Studies indicate that it may reduce the production of pro-inflammatory mediators in response to stimuli such as lipopolysaccharides (LPS) .

Dosage Effects in Animal Models

Research has shown that the effects of this compound are dose-dependent:

  • Low Doses : Minimal effects observed.
  • Moderate Doses : Significant biochemical changes noted, including alterations in metabolic enzyme activity.
  • High Doses : Potential toxic effects, including cellular damage and organ dysfunction.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. It can scavenge free radicals and inhibit lipid peroxidation .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the LPS-induced activation of NF-kB and other inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Data Summary

Biological ActivityObservations
AntioxidantScavenges free radicals; inhibits lipid peroxidation
Anti-inflammatoryReduces pro-inflammatory mediators; inhibits NF-kB activation
Enzyme InteractionModulates activity of aminotransferases and dehydrogenases
Gene ExpressionAlters expression related to cell growth and apoptosis

Case Studies

  • Study on Inflammatory Response :
    • In a study involving BV-2 microglia cells, treatment with this compound resulted in reduced levels of nitric oxide and other inflammatory markers following LPS stimulation .
  • Antioxidant Efficacy :
    • Another study highlighted the compound's ability to protect against oxidative damage in neuronal cells, suggesting its potential application in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

(6-Methoxychroman-3-yl)methanamine hydrochloride is investigated for its potential therapeutic properties, including:

  • Anti-Cancer Activity : Preliminary studies suggest that compounds similar to this exhibit significant anti-cancer properties, inhibiting tumor growth in various cancer cell lines.
  • Anti-Inflammatory Effects : The structural features of this compound indicate potential anti-inflammatory activities, supported by studies showing reduced inflammation markers in vitro.
  • Antimicrobial Properties : Related chroman derivatives have demonstrated activity against bacterial and fungal strains, suggesting that this compound may also possess antimicrobial effects.

Synthetic Organic Chemistry

As an intermediate in organic synthesis, this compound is utilized to create more complex organic molecules. Its versatility allows for various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction : Capable of being reduced to form amines or alcohols.
  • Substitution Reactions : The methoxy group can be substituted with other nucleophiles, expanding its utility in synthesis.

Anti-Cancer Activity

Research has shown that derivatives similar to this compound exhibit promising results in inhibiting tumor growth across various cancer cell lines. For instance, studies on related chromans have documented their effectiveness against breast cancer cells, leading to increased interest in their development as potential anticancer agents.

Anti-Inflammatory Properties

Studies involving methoxylated chromans indicate their ability to reduce pro-inflammatory cytokines in cell cultures, suggesting a therapeutic application in treating inflammatory diseases such as arthritis and colitis.

Antimicrobial Activity

Research has indicated that chroman derivatives can effectively combat bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans, highlighting their potential as antimicrobial agents.

Properties

IUPAC Name

(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11;/h2-3,5,8H,4,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKRSGWJLJQBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-03-8
Record name 2H-1-Benzopyran-3-methanamine, 3,4-dihydro-6-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.